Cas no 354-37-0 (Trifluoroacetamidine)

Trifluoroacetamidine 化学的及び物理的性質
名前と識別子
-
- trifluoro acetamidine
- 2,2,2-trifluoro acetamide
- 2,2,2-trifluoroethanimidamide
- Trifluoroacetamideine
- TRIFLUOROACETAMIDINE, TECH
- Trifluoroacetamidine, tech.
- Acetamidine,2,2,2-trifluoro- (6CI,7CI,8CI)
- 2,2,2-Trifluoroacetamidine
- Trifluoroacetamidine
- Trifluoroacetimidamide
- trifluoroethanimidamide
- 2,2,2-trifluoroacetimidamide
- Ethanimidamide, 2,2,2-trifluoro-
- NITMACBPVVUGOJ-UHFFFAOYSA-N
- trifluoroacetoamidine
- trifluoro-acetamidine
- Perfluoroalkyl amidines
- 2,2,2-trifluoroethanamidine
- 2,2,2-trifluoroacetoamidine
- 2,2,2-trifluoro-acetamidine
- C2H3F3N2
- 2,2,2-trifluoroethaneimidamide
- Trifl
- D94783
- AKOS005207237
- EN300-44257
- 2,2,2-tris(fluoranyl)ethanimidamide
- MFCD00041545
- FT-0676221
- A905803
- PB47810
- BP-10869
- Trifluoroacetamidine, AldrichCPR
- A822801
- DTXSID30380286
- 354-37-0
- SCHEMBL233273
- STR05534
- DTXCID10331312
- STL553837
- DB-000431
- BBL100271
-
- MDL: MFCD00041545
- インチ: 1S/C2H3F3N2/c3-2(4,5)1(6)7/h(H3,6,7)
- InChIKey: NITMACBPVVUGOJ-UHFFFAOYSA-N
- SMILES: FC(/C(=N/[H])/N([H])[H])(F)F
- BRN: 605978
計算された属性
- 精确分子量: 113.00886
- 同位素质量: 112.025
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 7
- 回転可能化学結合数: 0
- 複雑さ: 83.4
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- Surface Charge: 0
- 互变异构体数量: 何もない
- トポロジー分子極性表面積: 49.9
じっけんとくせい
- Color/Form: 使用できない
- 密度みつど: 1.45
- Boiling Point: 35-37°C 11mm
- フラッシュポイント: 35-37°C/11mm
- Refractive Index: 1.3801
- すいようせい: Fully miscible in water.
- PSA: 43.09
- LogP: 1.28470
- Solubility: 使用できない
- 敏感性: Moisture Sensitive
Trifluoroacetamidine Security Information
- 危害声明: Corrosive/Irritant
- 危険物輸送番号:3267
- 危険カテゴリコード: R 34:やけどの原因になります。
- セキュリティの説明: S 26:目に触れると、すぐに大量の水で洗い流し、医師に治療を受けさせる。
-
危険物標識:
- 安全术语:S26;S36/37/39;S45
- 包装グループ:II
- Risk Phrases:R34
- 储存条件:储存低于 -20C
- HazardClass:8
Trifluoroacetamidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T50490-25g |
2,2,2-trifluoroethanimidamide |
354-37-0 | 25g |
¥806.0 | 2021-09-07 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T834163-5g |
Trifluoroacetamidine |
354-37-0 | 97% | 5g |
¥458.00 | 2022-08-31 | |
Enamine | EN300-44257-2.5g |
trifluoroethanimidamide |
354-37-0 | 95% | 2.5g |
$25.0 | 2023-02-10 | |
Enamine | EN300-44257-10.0g |
trifluoroethanimidamide |
354-37-0 | 95% | 10.0g |
$46.0 | 2023-02-10 | |
Enamine | EN300-44257-100.0g |
trifluoroethanimidamide |
354-37-0 | 95% | 100.0g |
$310.0 | 2023-02-10 | |
Cooke Chemical | BD0865053-1g |
2,2,2-Trifluoroacetimidamide |
354-37-0 | 98% | 1g |
RMB 158.40 | 2025-02-21 | |
Fluorochem | 001528-1g |
Trifluoroacetamidine |
354-37-0 | 90% | 1g |
£11.00 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T886192-1g |
Trifluoroacetamidine |
354-37-0 | 80% | 1g |
¥106.00 | 2022-06-13 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T834163-1g |
Trifluoroacetamidine |
354-37-0 | 97% | 1g |
¥198.00 | 2022-08-31 | |
Fluorochem | 001528-25g |
Trifluoroacetamidine |
354-37-0 | 90% | 25g |
£95.00 | 2022-02-28 |
Trifluoroacetamidine 関連文献
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
Trifluoroacetamidineに関する追加情報
Trifluoroacetamidine: A Comprehensive Overview
Trifluoroacetamidine (CAS No. 354-37-0) is a highly fluorinated organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmaceutical research. This compound, also referred to as TFAA (trifluoroacetyl amide), is characterized by its unique chemical structure, which includes a trifluoroacetyl group attached to an amide functional group. The combination of these groups imparts Trifluoroacetamidine with distinctive chemical properties, making it a valuable molecule in various applications.
Recent advancements in synthetic chemistry have led to the development of novel methods for the synthesis of Trifluoroacetamidine. One such method involves the reaction of trifluoroacetic acid with ammonia or its derivatives under specific conditions. This approach not only enhances the efficiency of synthesis but also opens up new possibilities for large-scale production. Researchers have also explored the use of microwave-assisted synthesis, which significantly reduces reaction time while maintaining high yields. These innovations underscore the growing interest in optimizing the production of Trifluoroacetamidine for industrial and research purposes.
The chemical structure of Trifluoroacetamidine plays a pivotal role in its reactivity and functionality. The trifluoroacetyl group is highly electron-withdrawing, which increases the electrophilic character of the adjacent carbon atom. This property makes Trifluoroacetamidine an excellent candidate for various nucleophilic substitution reactions. Recent studies have demonstrated its utility as a reagent in organic synthesis, particularly in the formation of fluorinated compounds. For instance, it has been employed as a precursor in the synthesis of biologically active molecules, including potential drug candidates.
In addition to its role in organic synthesis, Trifluoroacetamidine has found applications in materials science. Its ability to form stable amide bonds makes it a valuable component in the development of advanced materials such as polymers and coatings. Recent research has focused on incorporating Trifluoroacetamidine into polymer matrices to enhance their thermal stability and mechanical properties. These findings highlight its potential as a building block for next-generation materials.
The biological activity of Trifluoroacetamidine has also been a subject of intense investigation. Studies have shown that this compound exhibits antimicrobial properties, making it a promising candidate for use in pharmaceutical applications. Furthermore, its ability to act as an inhibitor of certain enzymes has opened up avenues for its use in drug discovery programs targeting diseases such as cancer and infectious disorders.
From an environmental perspective, the stability and biodegradation characteristics of Trifluoroacetamidine are critical considerations. Recent studies have assessed its environmental fate and toxicity, providing valuable insights into its potential impact on ecosystems. These findings are essential for ensuring the safe handling and disposal of this compound during industrial processes.
In conclusion, Trifluoroacetamidine (CAS No. 354-37-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key molecule in modern chemical research and industry.
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